Phenol, 4-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)phenoxy]-
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Overview
Description
Phenol, 4-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two tert-butyl groups attached to a phenol ring, which significantly influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- typically involves the reaction of 4-tert-butylphenol with 4-tert-butylphenol ether under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether linkage between the two phenol units.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol groups to corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups to the phenol rings.
Scientific Research Applications
Phenol, 4-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl groups and phenol rings play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(1,1-dimethylethyl)-: A simpler compound with a single tert-butyl group.
Phenol, 4,4’-[dithiobis(methylene)]bis-: Contains sulfur linkages between phenol units.
Phenol, 4-(1,1-dimethylethyl)-, 1-(hydrogen carbonate): A carbonate derivative of the phenol compound.
Uniqueness
Phenol, 4-(1,1-dimethylethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- is unique due to its dual tert-butyl groups and ether linkage, which confer distinct chemical and physical properties
Properties
CAS No. |
62224-33-3 |
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Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylphenoxy)phenol |
InChI |
InChI=1S/C20H26O2/c1-19(2,3)14-7-10-16(11-8-14)22-18-13-15(20(4,5)6)9-12-17(18)21/h7-13,21H,1-6H3 |
InChI Key |
MDRJUOUHBQUBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C)(C)C)O |
Origin of Product |
United States |
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